2,4-Dihydroxy-3-methylbenzohydrazide

描述

Molecular Architecture and IUPAC Nomenclature

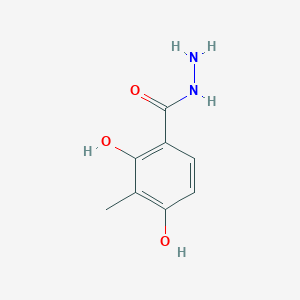

The molecular identity of this compound is established through its systematic nomenclature and distinctive structural features that define its chemical behavior and properties. According to standardized chemical databases, the compound possesses the molecular formula C8H10N2O3 with a molecular weight of 182.18 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately reflects the substitution pattern on the aromatic ring and the presence of the hydrazide functional group.

The structural architecture consists of a benzene ring bearing three substituents in specific positions that create a unique electronic environment and influence the compound's reactivity patterns. The hydroxyl groups located at the 2 and 4 positions relative to the carbohydrazide functionality establish an intramolecular hydrogen bonding network that stabilizes specific conformations. The methyl group at position 3 provides steric influence and electronic donation to the aromatic system, affecting both the physical properties and chemical reactivity of the molecule.

The canonical Simplified Molecular Input Line Entry System representation CC1=C(C=CC(=C1O)C(=O)NN)O provides a linear description of the molecular connectivity and demonstrates the arrangement of functional groups within the structure. The International Chemical Identifier string InChI=1S/C8H10N2O3/c1-4-6(11)3-2-5(7(4)12)8(13)10-9/h2-3,11-12H,9H2,1H3,(H,10,13) encodes the complete structural information including stereochemistry and tautomeric forms.

Analysis of the molecular architecture reveals that the hydrazide group (-CONHNH2) serves as a key pharmacophore in many biologically active compounds, while the dihydroxy substitution pattern creates opportunities for additional hydrogen bonding interactions with biological targets. The positioning of the methyl group adjacent to one of the hydroxyl groups introduces steric considerations that may influence the compound's binding preferences and conformational flexibility.

Table 1: Fundamental Molecular Properties of this compound

Spectroscopic Characterization Strategies (Nuclear Magnetic Resonance, Fourier-Transform Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound requires a comprehensive approach utilizing multiple analytical techniques to establish structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, enabling determination of substitution patterns and conformational preferences. Research on structurally related benzohydrazide derivatives demonstrates that proton nuclear magnetic resonance spectra typically exhibit characteristic signals for the aromatic protons, hydroxyl groups, and hydrazide functionality.

The aromatic region of the proton nuclear magnetic resonance spectrum for substituted benzohydrazides generally displays signals between 6.0 and 8.0 parts per million, with the exact chemical shifts dependent on the electronic effects of the substituents. The hydroxyl protons appear as broad signals that may exchange with deuterium oxide, confirming their identity as exchangeable protons involved in hydrogen bonding networks. The methyl group substitution creates a characteristic singlet in the aliphatic region, typically appearing around 2.0 to 2.5 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by identifying the carbon framework and distinguishing between different carbon environments. The carbonyl carbon of the hydrazide group typically resonates in the range of 160 to 180 parts per million, while the aromatic carbons appear between 100 and 160 parts per million. The methyl carbon substitution produces a distinctive signal in the aliphatic region that confirms the presence and position of this group within the molecular structure.

Fourier-transform infrared spectroscopy offers valuable information about functional group presence and molecular interactions through characteristic absorption bands. The hydroxyl groups in benzohydrazide derivatives typically produce broad absorption bands in the range of 3200 to 3600 wavenumbers, often overlapping with the nitrogen-hydrogen stretching vibrations of the hydrazide group. Research on infrared spectroscopic interpretation indicates that the carbonyl stretch of amide groups generally appears between 1600 and 1700 wavenumbers, providing a diagnostic peak for confirming the presence of the hydrazide functionality.

The aromatic carbon-carbon stretching vibrations produce characteristic bands in the 1450 to 1600 wavenumber region, while the aromatic carbon-hydrogen bending modes appear in the 1000 to 1300 wavenumber range. The methyl group substitution contributes additional peaks in the 2800 to 3000 wavenumber region from carbon-hydrogen stretching vibrations, and bending modes appear around 1350 to 1450 wavenumbers.

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the aromatic chromophore and conjugated systems. The presence of hydroxyl substituents on the benzene ring typically results in bathochromic shifts compared to unsubstituted aromatic compounds due to extended conjugation through resonance effects. The hydrazide group may also contribute to the electronic absorption profile through n→π* transitions involving the nitrogen lone pairs and the carbonyl group.

Table 2: Characteristic Spectroscopic Features for Benzohydrazide Derivatives

X-ray Crystallographic Analysis Challenges

X-ray crystallographic analysis of this compound presents several technical and methodological challenges that must be addressed to obtain high-quality structural data. The technique requires the formation of single crystals suitable for diffraction studies, which can be particularly challenging for compounds containing multiple hydrogen bond donors and acceptors that may lead to polymorphism or difficulty in crystallization. The presence of both hydroxyl groups and the hydrazide functionality creates an extensive hydrogen bonding network that influences crystal packing and may result in disorder or multiple conformations within the crystal lattice.

Research on related benzohydrazide derivatives demonstrates that these compounds frequently adopt specific conformations in the solid state that are stabilized by intramolecular hydrogen bonds. Studies of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide reveal that the carbonyl oxygen and nitrogen atoms of the hydrazide moiety can adopt syn conformations with respect to specific bonds, creating ring motifs that influence the overall molecular geometry. The dihedral angles between aromatic rings and the carbohydrazide fragment typically range from 2 to 35 degrees, indicating varying degrees of coplanarity depending on the substitution pattern and intermolecular interactions.

The crystal packing of substituted benzohydrazides is generally stabilized by multiple types of hydrogen bonding interactions, including intramolecular phenol-nitrogen hydrogen bonds that create six-membered ring motifs and intermolecular phenol-carbonyl hydrogen bonds that form extended chain structures. These interactions must be carefully analyzed during structure refinement to ensure accurate determination of atomic positions and thermal parameters.

Data collection strategies for benzohydrazide derivatives require consideration of potential crystal decay, sensitivity to radiation damage, and the need for low-temperature data collection to minimize thermal motion effects. The space group determination and systematic absence analysis become critical steps in establishing the correct crystal symmetry, particularly when hydrogen bonding networks create pseudo-symmetry elements that may complicate structure solution.

Structure refinement challenges include the accurate location of hydrogen atoms, particularly those involved in hydrogen bonding networks, and the proper modeling of any disorder that may be present in the hydrazide group or hydroxyl orientations. The final structural models must be validated through careful analysis of geometry, thermal parameters, and electron density maps to ensure chemical reasonableness and crystallographic accuracy.

Table 3: Crystallographic Parameters for Related Benzohydrazide Derivatives

Structure

2D Structure

属性

IUPAC Name |

2,4-dihydroxy-3-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-4-6(11)3-2-5(7(4)12)8(13)10-9/h2-3,11-12H,9H2,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYCGTBPNSTUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649355 | |

| Record name | 2,4-Dihydroxy-3-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142211-15-1 | |

| Record name | 2,4-Dihydroxy-3-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

2,4-Dihydroxy-3-methylbenzohydrazide can be synthesized through the reaction of 2,4-dihydroxy-3-methylbenzoic acid with hydrazine hydrate. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

化学反应分析

Types of Reactions

2,4-Dihydroxy-3-methylbenzohydrazide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The hydrazide group can be reduced to form corresponding amines.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Alkylated or acylated derivatives of the original compound.

科学研究应用

Pharmacological Applications

Antiglycation Activity

Research has shown that 2,4-Dihydroxy-3-methylbenzohydrazide exhibits significant antiglycation properties, which are crucial in the context of diabetes management. In vitro studies have demonstrated that compounds with similar structural features can inhibit the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications. For instance, a series of hydrazones derived from benzoylhydrazides were evaluated for their antiglycation potential, revealing IC50 values that indicate their efficacy compared to established standards like rutin .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have highlighted that derivatives of hydrazones, including those related to this compound, show potent activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Cancer Research

In cancer research, hydrazone derivatives have been synthesized and evaluated for their anticancer activity. The structural modifications involving this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models . The mechanism often involves the induction of apoptosis in cancer cells.

Agricultural Applications

Controlled Release Formulations

A notable application of this compound is in the development of controlled release formulations for herbicides. Research indicates that intercalating herbicides like 2,4-D into nanocarriers significantly reduces their volatility and leaching into non-target areas. This approach enhances the efficiency of herbicides while minimizing environmental impact . The controlled release formulations utilizing this compound have shown effective retention in soil and sustained herbicide action against target weeds.

Materials Science

Synthesis of Novel Materials

The compound is utilized in synthesizing novel materials with specific properties. For example, studies have focused on creating metal complexes with hydrazone ligands derived from this compound. These complexes exhibit unique optical and electronic properties that can be harnessed for applications in sensors and photonic devices .

Case Studies

作用机制

The mechanism of action of 2,4-dihydroxy-3-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets are still under investigation and may vary depending on the specific application .

相似化合物的比较

Similar Compounds

- 2,4-Dihydroxybenzohydrazide

- 3-Methylbenzohydrazide

- 2,4-Dihydroxybenzoic acid

Uniqueness

2,4-Dihydroxy-3-methylbenzohydrazide is unique due to the presence of both hydroxyl and methyl groups on the benzene ring, along with the hydrazide functional group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

生物活性

2,4-Dihydroxy-3-methylbenzohydrazide is a hydrazide compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features two hydroxyl groups at positions 2 and 4 of the benzene ring, which contribute to its biological activity through various interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors involved in cellular processes. It is believed to exert its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress pathways, enhancing cytotoxicity against cancer cells.

- Antimicrobial Activity : The presence of hydroxyl groups enhances its interaction with bacterial membranes, leading to increased permeability and cell death.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 3.91 | 7.81 |

| Escherichia coli | 15.62 | 31.25 |

| Bacillus subtilis | 7.81 | 15.62 |

| Candida albicans | 31.25 | 62.50 |

These results suggest that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The anticancer properties of this compound have been explored through in vitro studies on various cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| LN-229 (glioblastoma) | 0.77 | High |

| HepG2 (liver cancer) | 1.50 | Moderate |

| H1563 (lung cancer) | 2.00 | Moderate |

The low IC50 values indicate potent antiproliferative effects, particularly against glioblastoma cells . The selectivity index suggests that the compound is more effective against cancer cells compared to normal cells.

Case Studies

- Study on Antimicrobial Efficacy : A study investigated the effectiveness of various hydrazone derivatives, including those derived from this compound, against MRSA strains. The results showed enhanced activity compared to standard antibiotics like nitrofurantoin .

- In Vivo Toxicity Assessment : The acute toxicity of the compound was evaluated using zebrafish embryos as a model organism. Results indicated low toxicity levels, supporting its potential for therapeutic applications without significant adverse effects .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-Dihydroxy-3-methylbenzohydrazide?

- Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves refluxing a substituted benzaldehyde derivative (e.g., 3-methyl-2,4-dihydroxybenzaldehyde) with hydrazine or its derivatives in ethanol or methanol, catalyzed by glacial acetic acid. Post-reaction, the product is isolated via vacuum filtration and purified through recrystallization. Reaction optimization may involve adjusting molar ratios, solvent polarity, and reflux duration .

- Example Protocol :

| Step | Conditions |

|---|---|

| Reaction | 0.001 mol aldehyde + 0.001 mol hydrazine in ethanol, 5 drops acetic acid, reflux 4 hours |

| Workup | Evaporate solvent, filter precipitate, wash with methanol/water |

| Yield | ~85–91% (varies with substituents) |

Q. How is this compound characterized structurally?

- Methodological Answer : Key techniques include:

- FTIR : Confirm hydrazide (-NH-NH-) and hydroxyl (-OH) stretches (3100–3500 cm⁻¹) and carbonyl (C=O) at ~1600–1650 cm⁻¹ .

- NMR : ¹H-NMR identifies aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.0–2.5 ppm), and hydrazide NH (δ 8.5–10.5 ppm). ¹³C-NMR confirms carbonyl (δ 160–170 ppm) and aromatic carbons .

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Systematic variation of parameters is critical:

- Solvent : Polar aprotic solvents (e.g., DMF) may enhance solubility but risk side reactions; ethanol balances yield and safety .

- Catalyst : Substituent-dependent acid/base catalysis (e.g., p-toluenesulfonic acid vs. NaOH) .

- Temperature : Microwave-assisted synthesis reduces time and improves regioselectivity .

- Data Contradiction Example : Longer reflux times (>6 hours) may degrade hydrazide products, lowering yields despite higher initial conversion rates. Kinetic studies (e.g., TLC monitoring) resolve this .

Q. How can computational methods like DFT elucidate electronic properties and stability?

- Methodological Answer : Density Functional Theory (DFT) calculates:

- Molecular orbitals : Predict reactivity via HOMO-LUMO gaps.

- Hydrogen bonding : Lattice energy and crystal packing (e.g., CCDC 2032776 in ) .

- Thermodynamic stability : Compare tautomeric forms (enol vs. keto) using Gibbs free energy .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer :

- X-ray crystallography : Resolve ambiguities in NMR assignments (e.g., overlapping proton signals) by providing unambiguous bond lengths/angles .

- Multi-technique validation : Cross-validate FTIR carbonyl peaks with X-ray-derived bond lengths (e.g., C=O ~1.23 Å) .

Q. What strategies assess bioactivity in antimicrobial or anticancer studies?

- Methodological Answer :

- In vitro assays : Minimum Inhibitory Concentration (MIC) against Gram+/Gram- bacteria; MTT assays for cytotoxicity (IC₅₀) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., Cl, OCH₃) and compare bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。